NVS-ZP7-4 was identified through phenotypic screening aimed at discovering compounds that affect zinc transport and Notch signaling pathways. It is classified as a small molecule drug and is primarily studied for its effects on cell viability, apoptosis induction, and inhibition of cancer cell proliferation and migration.
The synthesis of NVS-ZP7-4 involves several chemical reactions, including:
The reaction conditions typically require organic solvents, catalysts, and controlled temperatures to optimize yields and purity. Industrial production methods mirror laboratory synthesis but are enhanced for scalability, utilizing high-throughput reactors and automated systems to maintain quality control.
The molecular structure of NVS-ZP7-4 features a complex arrangement that enables its interaction with ZIP7. While specific structural data (such as molecular weight or precise atomic arrangement) is not detailed in the available literature, the compound's functionality hinges on its ability to bind selectively to ZIP7, facilitating alterations in cellular zinc levels.
NVS-ZP7-4 participates in various chemical reactions:
Reactions involving NVS-ZP7-4 utilize common reagents such as oxidizing agents and nucleophiles. The conditions for these reactions are carefully controlled, often requiring specific solvents and temperatures to achieve desired outcomes.
The products formed from reactions involving NVS-ZP7-4 depend on the reaction type. For instance, oxidation may yield various oxidized forms, while substitution can produce different analogs with modified properties.
NVS-ZP7-4 functions primarily by inhibiting ZIP7, leading to increased zinc accumulation in the endoplasmic reticulum. This action disrupts normal zinc transport processes, which is crucial for cellular signaling pathways. The inhibition of ZIP7 has been shown to downregulate CD30 expression in certain cancer cells, indicating a potential therapeutic pathway for treating T-cell acute lymphoblastic leukemia.
The primary pathway affected by NVS-ZP7-4 is the phosphatidylinositol 3-kinase/AKT signaling pathway. By modulating this pathway, NVS-ZP7-4 induces apoptosis and inhibits cell proliferation in various cancer cell lines.
While specific physical properties such as melting point or solubility are not extensively documented, it is known that NVS-ZP7-4 is soluble in organic solvents commonly used in laboratory settings.
NVS-ZP7-4 exhibits stability under standard laboratory conditions but may undergo transformations when exposed to strong oxidizing or reducing agents. Its reactivity profile suggests it can participate in diverse chemical reactions relevant to medicinal chemistry.
NVS-ZP7-4 has significant scientific applications, particularly in cancer research:
By targeting ZIP7 and influencing zinc homeostasis, NVS-ZP7-4 represents a promising candidate for further exploration in therapeutic contexts related to cancer and possibly other diseases influenced by zinc dysregulation.
SLC39A7/ZIP7 is an endoplasmic reticulum (ER)-resident transmembrane transporter critical for mobilizing zinc from the ER lumen to the cytosol. Its unique histidine-rich N-terminal domain (HExxH motifs) exhibits high evolutionary conservation across species and functions as a zinc-chelating module, enabling ZIP7 to buffer ER zinc concentrations under physiological conditions [1] [9]. This domain allows ZIP7 to transiently sequester zinc ions, thereby preventing ER zinc overload and associated proteostatic dysfunction. Genetic ablation of ZIP7 in zebrafish embryos disrupts zinc distribution, causing severe developmental defects in the brain, eyes, and skeleton, which are partially rescued by zinc supplementation [7]. Similarly, murine dermal mesenchymal stem cells lacking ZIP7 accumulate zinc within the ER, triggering protein disulfide isomerase (PDI) aggregation and ER stress, leading to impaired collagen maturation and dermal hypoplasia [9].
The "gatekeeper" function of ZIP7 is underscored by its role in resolving ER stress. ZIP7 knockout cells exhibit cytosolic zinc deficiency and ER zinc accumulation, activating the unfolded protein response (UPR) and impairing cell proliferation. These defects are reversed by zinc ionophores or exogenous zinc, confirming zinc transport as the primary mechanism [3]. Real-time impedance assays in retinal pigment epithelial (RPE) cells further demonstrate that ZIP7 inhibition (via NVS-ZP7-4) attenuates cytokine-induced barrier dysfunction by disrupting zinc-dependent inflammatory signaling [4].
Table 1: Consequences of ZIP7 Dysfunction in Cellular Models
Model System | ZIP7 Perturbation | Key Phenotypes | Rescue Mechanism |
---|---|---|---|
Murine mesenchymal stem cells | Conditional knockout | ER zinc accumulation, PDI aggregation, dermal dysplasia | Zinc chelation |
Zebrafish embryos | Morpholino knockdown | Reduced brain/eye zinc, developmental defects | Zinc supplementation |
Human RPE cells | NVS-ZP7-4 inhibition | Loss of cytokine-induced barrier permeability | Zinc ionophore (e.g., pyrithione) |
T-ALL cell lines | siRNA knockdown | ER stress, apoptosis, Notch misprocessing | Cytosolic zinc addition |
ZIP7-mediated zinc flux directly regulates key oncogenic signaling cascades:
Table 2: Oncogenic Pathways Modulated by ZIP7-Dependent Zinc Flux
Pathway | ZIP7-Dependent Mechanism | Functional Outcome of Inhibition |
---|---|---|
Notch | Enables furin cleavage and nuclear translocation of NICD | G1 arrest, apoptosis in T-ALL |
PI3K/AKT | Regulates PTEN phosphatase activity | AKT suppression; tumor growth inhibition in HCC |
TNF-α/NF-κB | Facilitates IKK phosphorylation and IκB degradation | Reduced cytokine production and barrier integrity |
NVS-ZP7-4 is a cell-permeable benzoxazine derivative identified through a phenotypic screen for Notch inhibitors. As the first selective ZIP7 inhibitor, it binds ZIP7 with stereospecificity (the S-enantiomer is active, while the R-enantiomer is not) and modulates ER zinc dynamics at low micromolar concentrations (IC₅₀ ~1–5 μM) [2] [8]. Target validation was achieved through:
NVS-ZP7-4’s utility extends beyond oncology. It attenuates retinal barrier dysfunction in age-related macular degeneration (AMD) models by blocking TNF-α-driven zinc flux and inhibits mitochondrial Zn²⁺-dependent mitophagy in cardiac reperfusion injury [4] [10]. Its structural analogs (e.g., NVS-ZP7-5) offer improved potency, enabling nuanced dissection of spatiotemporal zinc dynamics.
Table 3: Research Applications of NVS-ZP7-4
Application | Key Findings | Validating Approaches |
---|---|---|
Notch-dependent cancers | Blocks Notch trafficking and induces ER stress | Genetic rescue, isotopic zinc tracking |
Hepatocellular carcinoma | Suppresses PI3K/AKT via PTEN reactivation | Xenograft studies, phosphoproteomics |
Retinal barrier dysfunction | Reduces IL-1β/TNF-α-induced permeability | Impedance assays, zinc chelator comparisons |
Cardiac reperfusion injury | Inhibits ZIP7-mediated mitochondrial zinc overload | Mitophagy flux assays, cardiac-specific KO |
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 3484-68-2
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: